Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is an organic compound with the molecular formula C13H12N2O. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 2-[(5-methyl-2-pyridinyl)imino]methyl group. This compound is known for its unique chemical structure, which combines the properties of both phenol and pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol: Similar structure with a methoxy group instead of a hydroxyl group.
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol: Contains a diethylamino group, which alters its chemical properties.
Uniqueness
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is unique due to its combination of phenolic and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Properties
CAS No. |
59129-92-9 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-13(14-8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
InChI Key |
WHTPNMZDYZCRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.